Tetrahydropersin

Description

Properties

CAS No. |

163955-67-7 |

|---|---|

Molecular Formula |

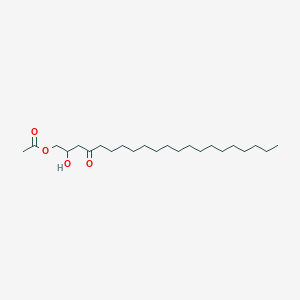

C23H44O4 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(2-hydroxy-4-oxohenicosyl) acetate |

InChI |

InChI=1S/C23H44O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(25)19-23(26)20-27-21(2)24/h23,26H,3-20H2,1-2H3 |

InChI Key |

ZLVJJMWEIHRVLD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(COC(=O)C)O |

melting_point |

65.5-66°C |

physical_description |

Solid |

Synonyms |

tetrahydropersin |

Origin of Product |

United States |

Occurrence, Isolation, and Derivation of Tetrahydropersin

Identification and Source Organism of Tetrahydropersin

This compound is identified as a chemical constituent of Persea americana, commonly known as the avocado. The avocado plant is the primary natural source of this compound.

Presence in Persea americana (Avocado) Varieties

Research into the chemical composition of avocados has revealed that acetogenins (B1209576) are a conserved class of metabolites across numerous cultivars. A comprehensive study analyzing 22 different avocado varieties demonstrated the presence of eight distinct acetogenins in all of them, indicating a common metabolic pathway for these compounds within the species. rsc.org While the specific quantification of this compound in each of these varieties is not extensively detailed in current literature, the consistent presence of its parent compounds suggests that this compound is likely a common constituent across different avocado cultivars. The total concentration of acetogenins can vary significantly between the peel, pulp, and seed of the fruit. rsc.org

Localization within Plant Tissues: Idioblast Oil Cells and Leaves

The biosynthesis of acetogenins, including persin (B1231206), occurs within specialized plant cells known as idioblast oil cells. usda.gov These specialized cells are distributed throughout the various tissues of the avocado plant, including the fruit (pulp, peel, and seed) and the leaves. usda.govfrontiersin.org Consequently, this compound, as a derivative of persin, is also localized within these tissues. The leaves of the avocado plant have been found to contain significant quantities of persin and other related acetogenins. mdpi.com The concentration of these compounds can differ between the various parts of the plant, with the seed, pulp, and leaves each exhibiting unique acetogenin (B2873293) profiles. mdpi.com

Relationship to Persin and Related Acetogenins

This compound is chemically related to a broader family of acetogenins found in avocados. Its structure and properties are best understood in comparison to its more well-known analogue, persin.

Structural Analogy and Saturation Profile with Persin

Table 1: Comparison of this compound and Persin

| Feature | This compound | Persin |

| Saturation | More Saturated | Less Saturated (contains double bonds) |

| Chemical Formula | C23H44O4 | C23H40O4 |

| Structural Analogy | Saturated analogue of persin | Parent compound |

Comparative Stability of this compound

The stability of acetogenins can be influenced by their chemical structure. Studies on the stability of various avocado acetogenins under different conditions, such as heat, pressure, and pH, have provided insights into their relative durability. oup.com Generally, acetogenins have shown resistance to heat and high pressure. oup.com However, persin has been noted to be labile under acidic conditions. nih.gov

The saturation level of the aliphatic chain is a key factor in the stability of these compounds. More stable acetogenins, such as persediene and persenones, possess a keto or trans-enone group at the C-4 position, which is believed to contribute to their stability by enabling hydrogen donation and conferring antioxidant activity. nih.gov Given that this compound is a saturated version of persin, it is plausible that the absence of double bonds could render it less susceptible to oxidative degradation compared to its unsaturated counterpart. However, direct comparative studies on the stability of this compound versus persin are not extensively documented.

Biosynthetic Pathways and Metabolic Origins of Tetrahydropersin

Precursor Identification within Plant Metabolic Networks

Studies suggest that Tetrahydropersin belongs to a class of compounds known as Lauraceous acetogenins (B1209576). These specialized metabolites are believed to originate from variations within the normal metabolic pathways responsible for the biosynthesis of long-chain fatty acids and natural acetylenes in plants. lipidmaps.orgciteab.com The synthesis of these compounds, including this compound, has been localized to specialized idioblast oil cells found within the plant tissue, such as those in avocado leaves and fruit mesocarp. lipidmaps.orgfishersci.ca From these idioblast cells, this compound can be transported to other parts of the plant. lipidmaps.org

Involvement of Long-Chain Fatty Acid Biosynthesis Pathways

The available research indicates a direct link between the biosynthesis of this compound and the plant's long-chain fatty acid synthesis machinery. lipidmaps.orgciteab.com Plant fatty acid biosynthesis primarily occurs in the plastids, where acetyl-CoA is converted into saturated fatty acids through a series of enzymatic reactions catalyzed by acetyl-CoA carboxylase (ACC) and the fatty acid synthase (FAS) complex. nih.gov This process involves the sequential addition of two-carbon units. While FAS typically produces palmitate (C16:0) as a primary product, further elongation and the introduction of double bonds (desaturation) are carried out by other enzyme systems located in different cellular compartments, such as the endoplasmic reticulum. The Lauraceous acetogenins, including this compound, are thought to be derived from these established fatty acid biosynthetic routes, suggesting that intermediates or products of these pathways serve as starting materials. lipidmaps.orgciteab.com

Proposed Role of C-18 Fatty Acids (e.g., Stearic, Oleic, Linoleic, Linolenic)

Specific C-18 fatty acids have been proposed as potential precursors for the biosynthesis of this compound. lipidmaps.orgciteab.com These include saturated fatty acids like stearic acid (C18:0) and unsaturated fatty acids such as oleic acid (C18:1), linoleic acid (C18:2), and linolenic acid (C18:3). lipidmaps.orgciteab.com These C-18 fatty acids are abundant in avocado tissues, further supporting their potential role as biosynthetic precursors. lipidmaps.org The proposed pathway suggests that these common fatty acids undergo further modifications to yield the characteristic structure of this compound. lipidmaps.orgciteab.com

Enzymatic Transformations Leading to this compound Formation

While the precise enzymatic steps involved in the conversion of C-18 fatty acids to this compound are not fully elucidated in the currently available research, the proposed biosynthetic route implies a series of enzymatic transformations acting upon the fatty acid precursors. These transformations would likely involve modifications such as oxidation, the introduction of ketone and hydroxyl groups, and potentially cyclization or other tailoring reactions to form the unique acetogenin (B2873293) structure of this compound. The synthesis occurring within specialized idioblast oil cells suggests that the necessary enzymatic machinery for these downstream modifications is localized to these specific cellular compartments. lipidmaps.org Further research is needed to identify the specific enzymes and reaction mechanisms that catalyze these steps in the biosynthesis of this compound from its fatty acid precursors.

Chemical Synthesis and Analog Development of Tetrahydropersin

Synthetic Approaches for Tetrahydropersin

This compound is a tetrahydro derivative of persin (B1231206), found naturally in the leaves of avocados nih.gov. While persin contains a 1,4-diene system, this compound is characterized by a saturated hydrocarbon chain, presumably making it more stable due to the absence of easily oxidized double bonds nih.gov.

A synthesis for this tetrahydro analog has been described in the literature nih.gov. Although the specific details of the synthetic route for this compound were not extensively detailed in the provided search results, the existence of a described synthesis indicates that the compound can be prepared through chemical means. Given its structure as a saturated long-chain fatty acid derivative with specific functional groups (an acetate (B1210297) and a hydroxyl group, and a ketone), typical organic synthesis methodologies for constructing such aliphatic chains and incorporating these functionalities would be employed. The synthesis of persin itself has also been reported, although existing methods may not be amenable to inexpensive and large-scale production nih.gov. The synthesis of this compound, being a saturated version, might involve hydrogenation steps to reduce the double bonds present in persin or related unsaturated precursors.

Design and Elaboration of Synthetic Analogs

The investigation into the biological activities of persin and this compound has led to the design and synthesis of related synthetic analogs wikipedia.orgnih.govuni.lunih.gov. The rationale behind developing analogs is often to explore structure-activity relationships, improve potency, enhance stability, or alter pharmacokinetic properties.

Studies have reported the synthesis and in vitro evaluation of analogs of avocado-produced (+)-(R)-persin and the activity of related synthetic analogs, including (+)-(R)-tetrahydropersin, in cancer cells wikipedia.orgnih.govuni.lunih.gov. These studies suggest that modifications to the core structure of persin and this compound can lead to compounds with altered biological activity. The design of these analogs likely involves variations in the length and saturation of the hydrocarbon chain, modifications to the acetate or hydroxyl groups, or alterations to the ketone functionality. Chemical synthesis has been utilized to create these modified compounds for biological assessment.

Research findings on synthetic analogs of persin and this compound have demonstrated their activity in various biological contexts, particularly against cancer cells wikipedia.orgnih.govuni.lunih.gov. For instance, studies have evaluated the activity of synthetic analogs of (+)-(R)-persin in human breast cancer cells nih.gov. The development of these analogs allows for a systematic investigation into which parts of the molecule are crucial for its activity and how modifications influence its efficacy.

Strategies for Enhancing Stability and Modulating Bioactivity through Synthesis

Strategies for enhancing the stability and modulating the bioactivity of compounds like this compound through synthesis often involve targeted chemical modifications. For this compound, its increased stability compared to persin is attributed to the saturation of the hydrocarbon chain, eliminating the easily oxidized 1,4-diene system present in persin nih.gov. This highlights saturation as a key synthetic strategy for improving stability.

Beyond simple saturation, a range of chemical modification techniques can be applied to organic molecules to influence their properties. While specific applications to this compound beyond its saturation are not detailed in the provided information, general strategies employed in chemical synthesis for modulating stability and bioactivity include:

Structural Modifications: Altering the carbon skeleton or introducing/removing functional groups can impact a compound's metabolic stability, solubility, and interaction with biological targets.

Modification of Existing Functional Groups: Chemical reactions can be used to modify hydroxyl, ketone, or ester groups present in this compound. Examples from other fields include acetylation, methylation, phosphorylation, or sulfation, which can change polarity, reactivity, and recognition by enzymes or receptors.

Incorporation of Different Moieties: Conjugation with other molecules, such as polyethylene (B3416737) glycol (PEGylation) for improved pharmacokinetics or the attachment of targeting ligands, can be employed.

Stereochemical Control: As indicated by the (R) configuration in (+)-(R)-tetrahydropersin, controlling the stereochemistry during synthesis is crucial, as different stereoisomers can exhibit vastly different biological activities.

The design and synthesis of analogs with modified structures allow researchers to probe the impact of these changes on both the compound's stability in biological environments and its potency or selectivity towards specific biological targets. By systematically altering the molecule through synthesis, it is possible to identify analogs with improved properties for potential applications.

Molecular and Cellular Mechanisms of Action of Tetrahydropersin

Interaction with Cellular Structural Components

Cellular structure and function are heavily reliant on the cytoskeleton, a dynamic network of protein filaments. Microtubules, major components of the cytoskeleton, are essential for maintaining cell shape, intracellular transport, and cell division. Tetrahydropersin has been shown to interact with this crucial cellular element.

Microtubule Polymerization Modulation

This compound has been observed to influence the polymerization of microtubules. Research indicates that this compound increases intracellular microtubule polymerization. nih.govscience.govorcid.org This suggests that the compound promotes the assembly of tubulin dimers into microtubule structures.

Microtubule-Stabilizing Properties

Further characterization of this compound's effects on microtubules has identified it as a microtubule-stabilizing agent. nih.govscience.govorcid.org Microtubule-stabilizing agents are a class of compounds that promote tubulin polymerization and stabilize microtubules against depolymerization. nih.gov This stabilization can disrupt normal cellular processes that rely on the dynamic nature of microtubules, such as cell division. Evidence suggests that the binding site of persin (B1231206), a related compound with similar activity, on β-tubulin overlaps with the classical taxoid site, where drugs like paclitaxel (B517696) bind, although it may occupy a unique location within this site. nih.gov

Effects on Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division. Dysregulation of the cell cycle is a hallmark of various diseases, including cancer. This compound has been shown to impact cell cycle progression.

Induction of G2/M Cell Cycle Arrest

A notable effect of this compound is its ability to cause G2/M cell cycle arrest. nih.govscience.govorcid.org The G2/M checkpoint is a critical control point in the cell cycle that prevents cells from entering mitosis before DNA replication is complete and the cellular environment is favorable. khanacademy.orgwikipedia.org By inducing arrest at this stage, this compound can halt cell proliferation.

Research findings illustrate this effect:

| Compound | Cell Line | Effect on Cell Cycle | Reference |

| This compound | Ovarian cancer cells | G2/M arrest | nih.govscience.govorcid.org |

| Persin | Ovarian cancer cells | G2/M arrest | nih.govscience.govorcid.orgsemanticscholar.org |

Identification of Cell Cycle Checkpoint Engagement

The induction of G2/M arrest by this compound indicates the engagement of cell cycle checkpoint mechanisms. The G2/M checkpoint ensures that cells are ready to enter mitosis. khanacademy.orgwikipedia.org While specific proteins and pathways involved in this compound-induced checkpoint engagement are not explicitly detailed in the provided snippets for this compound itself, the induction of G2/M arrest is a direct consequence of activating or interfering with the regulatory proteins that govern this transition. mdpi.comoncotarget.comarchivesofmedicalscience.comnih.govd-nb.info

Interactions with Protein Targets and Signaling Pathways

While the primary reported mechanism of action for this compound revolves around microtubule stabilization and subsequent cell cycle arrest, research into related compounds and general cellular mechanisms provides context for potential protein targets and signaling pathways that could be involved. Microtubule-targeting agents often exert their effects by binding to tubulin, the protein subunit of microtubules. nih.gov The suggested overlap of the binding site with the taxoid site on β-tubulin points towards tubulin as a direct protein target. nih.gov

Cell cycle progression, particularly the G2/M transition, is regulated by a complex network of signaling pathways involving cyclins, cyclin-dependent kinases (CDKs), and checkpoint proteins. wikipedia.org Induction of G2/M arrest by microtubule-stabilizing agents typically involves the activation of spindle assembly checkpoints, which monitor microtubule attachment to chromosomes. Disruptions in microtubule dynamics trigger these checkpoints, preventing mitotic entry.

Although the provided information does not detail specific signaling pathways modulated by this compound beyond its direct effects on microtubules and the resulting cell cycle arrest, the broader context of cell cycle regulation and microtubule-targeting agents suggests potential involvement of pathways related to:

Tubulin binding: Direct interaction with α/β-tubulin heterodimers. nih.gov

Cell cycle regulatory proteins: Modulation of cyclins, CDKs, and checkpoint kinases (e.g., Chk1, Myt1, Wee1) that control the G2/M transition. wikipedia.orgd-nb.info

Signal Transduction Pathways: Pathways that sense microtubule integrity and activate cell cycle checkpoints, potentially involving kinases and other signaling molecules. nih.govsinobiological.comqiagen.com

Further research is needed to fully elucidate the specific protein targets and intricate signaling pathways that mediate the effects of this compound.

Binding Site Characterization on β-Tubulin

This compound, along with persin, has been shown to act as a microtubule-stabilizing agent. Studies in human ovarian cancer cells indicate that both persin and this compound induce G2M cell cycle arrest and enhance intracellular microtubule polymerization. nih.govresearchgate.netresearchgate.netscience.gov Evidence from Flutax-1 competition experiments suggests that the binding site of persin on β-tubulin overlaps with the classical taxoid site, where agents like paclitaxel and epothilone (B1246373) bind. nih.gov However, persin maintains activity in cell lines with single amino acid mutations that affect the binding of other taxoid site ligands, implying a potentially unique binding location for persin within the taxoid site. nih.gov β-tubulin is a key component of microtubules, which are essential for various cellular processes, including mitosis. nih.govuniprot.orgwikipedia.org Drugs that target tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. wikipedia.org

Modulation of Ceramide Metabolism and Apoptotic Pathways

The mechanism of action of persin, a related compound, in certain cancer cells appears to involve increased ceramide signaling of Bim through a JNK/cJun pathway, which leads to the mitochondrial release of cytochrome c and subsequent apoptosis. researchgate.netresearchgate.netresearchgate.net Ceramide is a sphingolipid that plays a significant role in regulating cell fate, including the induction of apoptosis, cell cycle arrest, autophagy, and mitophagy. gavinpublishers.commdpi.commdpi.comnih.gov The balance between ceramide and sphingosine-1-phosphate (S1P) is crucial, as S1P is generally associated with pro-survival signaling. gavinpublishers.commdpi.com Chemotherapeutic agents can induce the accumulation of ceramides, promoting apoptosis in cancer cells, and modulating lipid metabolism may enhance the susceptibility of tumor cells to antineoplastic drugs. mdpi.commdpi.comnih.gov Ceramide can induce apoptosis through both extrinsic pathways involving death receptors like CD95 and TNF, and intrinsic pathways culminating at the mitochondria. gavinpublishers.com

Involvement of JNK/c-Jun Signaling in Cellular Responses

The JNK/c-Jun signaling pathway has been implicated in various cellular processes, including apoptosis and cell proliferation. nih.govijbs.complos.org As mentioned earlier, persin's mechanism of action in some contexts involves increased ceramide signaling through a JNK/cJun pathway, leading to apoptosis. researchgate.netresearchgate.netresearchgate.net Activation of the JNK/c-Jun pathway can increase the expression of pro-apoptotic proteins like p53 and Bad and induce mitochondrial alterations that lead to caspase activation and apoptosis. plos.org

Impact on Drug Efflux Pumps, e.g., P-glycoprotein

Persin has been shown to be active against cancer cells that overexpress the P-glycoprotein drug efflux pump. nih.govresearchgate.netresearchgate.netscience.gov P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer, actively pumping chemotherapeutic drugs out of cells and reducing their intracellular concentration. wikipedia.orgresearchgate.netresearchgate.netaboutscience.euscirp.orgipg.ptmdpi.comnih.govnih.gov Overexpression of P-gp is a significant barrier in cancer treatment. aboutscience.euscirp.orgipg.ptmdpi.comnih.gov The ability of persin and potentially this compound to retain activity in cells overexpressing P-gp suggests they may either not be substrates for this transporter or could potentially modulate its activity, although the precise mechanism requires further investigation.

Exploration of Microtubule-Independent Modes of Action

While persin and this compound have demonstrated microtubule-stabilizing properties, research with synthetic analogs suggests the possibility of additional modes of action independent of microtubules. nih.govresearchgate.netresearchgate.netscience.gov For example, one analog, (4-nitrophenyl)-deshydroxypersin, was found to block cells in the G1 phase of the cell cycle rather than the G2M phase, which is typically associated with microtubule-targeting agents. nih.govresearchgate.netresearchgate.netscience.gov This observation suggests that these compounds or their derivatives may exert their effects through alternative pathways, warranting further exploration of microtubule-independent mechanisms.

Structure Activity Relationship Sar Studies of Tetrahydropersin and Its Analogs

Correlating Structural Features with Microtubule-Stabilizing Efficacy

Tetrahydropersin and its parent compound, Persin (B1231206), have been identified as agents that stabilize microtubules. nih.govwikipedia.orguni.lu Microtubules are essential components of the cytoskeleton, playing critical roles in cell shape, intracellular transport, and cell division. Microtubule-stabilizing agents exert their effects by promoting tubulin polymerization and reducing microtubule dynamics.

Analyzing Structural Determinants for Cell Cycle Regulation

Microtubule-targeting agents, including stabilizers like this compound, are known to impact the cell cycle due to the critical role of microtubules in mitosis, the process of chromosome segregation and cell division. By stabilizing microtubules, these compounds can disrupt the proper formation and function of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase checkpoint.

This compound has shown activity against cancer cells, which is consistent with its microtubule-stabilizing mechanism. uni.lunih.govwikipedia.orguni.lu Microtubule stabilizers can induce cell cycle arrest and trigger pathways leading to cell death or senescence in susceptible cancer cells. SAR studies in this context would investigate how specific structural modifications to this compound and its analogs influence their ability to induce cell cycle arrest or other cell cycle-related effects. This would involve evaluating the impact of different analogs on cell cycle progression using techniques like flow cytometry and analyzing their effects on key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases) and checkpoints. While this compound's influence on the cell cycle is a consequence of its microtubule activity, detailed SAR specifically analyzing how structural determinants of its analogs directly modulate cell cycle regulatory pathways, beyond the primary microtubule target interaction, is a complex area of research. The provided information confirms the link between microtubule stabilization and cell cycle effects but does not detail specific structural determinants of this compound analogs for directly influencing cell cycle regulatory proteins or checkpoints.

Identifying Key Pharmacophoric Elements for Biological Activity

A pharmacophore represents the ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger its biological response. nih.govlipidmaps.org Identifying the key pharmacophoric elements of a bioactive compound is a crucial outcome of SAR studies, as it provides a molecular blueprint for the design of new, more potent, and selective analogs. nih.govlipidmaps.org

For microtubule-targeting agents like this compound, the pharmacophore would encompass the structural features essential for binding to tubulin and inducing microtubule stabilization. SAR analysis systematically explores how changes to different parts of the this compound structure (e.g., the fatty acid chain, the hydroxyl group, the acetate (B1210297) moiety, and their stereochemistry) affect its binding affinity to tubulin and its functional outcome (microtubule polymerization/stabilization). While the concept of a pharmacophore for microtubule-targeting agents is relevant, and studies on related compounds like zampanolide (B1247547) mention the plasticity of its pharmacophore nih.gov, the provided information does not explicitly define the detailed key pharmacophoric elements specifically for this compound's biological activity. SAR studies in this area would involve synthesizing a series of truncated or modified analogs and assessing their biological activity to determine which parts of the molecule are indispensable for interaction with the tubulin binding site and the resulting microtubule stabilization.

Analytical and Research Methodologies Employed in Tetrahydropersin Studies

Broader Biological Contexts and Theoretical Implications of Tetrahydropersin Research

Role in Plant Chemical Ecology and Defense Mechanisms

Plants have evolved a diverse array of strategies to defend themselves against herbivores and pathogens, including the production of secondary metabolites, also known as allelochemicals. wikifarmer.comwikipedia.org These chemical defenses can deter feeding, act as toxins, or reduce the digestibility of plant tissues. wikifarmer.comwikipedia.org Tetrahydropersin is considered one of the toxic compounds found in avocado leaves, skin, and pits. cdn-website.com

Plant defense mechanisms can be broadly categorized into constitutive defenses, which are always present, and induced defenses, which are produced in response to attack or stress. wikifarmer.comnih.gov Constitutive defenses include physical barriers and pre-formed chemical compounds. wikifarmer.com Induced defenses involve the de novo biosynthesis of defensive substances or modifications of existing ones upon detection of a threat. nih.gov

While the specific role of this compound as a constitutive or induced defense is not explicitly detailed in the search results, its identification as a toxic compound in various avocado tissues suggests a potential role in the plant's constitutive defense against herbivores. ucr.educdn-website.com The presence of such compounds contributes to the chemical ecology of the plant, influencing interactions with other organisms in its environment. wikifarmer.comlt.org

Avocado acetogenins (B1209576), the class of compounds to which persin (B1231206) and its saturated analog this compound belong, are believed to be synthesized in specialized idioblast oil cells during early plant development and subsequently transported to other plant parts. ucr.edu This localized synthesis and potential transport mechanism could be a strategy to manage the compound's distribution and concentration within the plant, potentially minimizing self-toxicity while providing defense in vulnerable tissues. ucr.edu

Comparative studies of plant defense mechanisms highlight the variety of chemical compounds employed by different plant species. wikipedia.orglt.org These include alkaloids, terpenoids, and glucosinolates, among others. wikifarmer.com The study of compounds like this compound contributes to the broader understanding of the chemical diversity in plant defenses and their ecological implications.

Considerations in Comparative Biochemical and Metabolic Studies

Comparative biochemical and metabolic studies investigate the similarities and differences in biochemical processes and metabolic pathways across different organisms or within the same organism under varying conditions. comparativephys.caplos.orgfrontiersin.org Studying this compound within this context can provide valuable insights into its biosynthesis, metabolism, and biological function.

The biosynthesis of this compound as a saturated analog of persin suggests its origin from fatty acid pathways. ucr.edu Comparative metabolic studies could explore the specific enzymes and genetic regulation involved in the synthesis of this compound in avocado compared to other plants that produce similar or related acetogenins. ucr.edufrontiersin.org This could involve analyzing enzyme activity, gene expression levels, and the flow of intermediates through the pathway.

Metabolic studies could also investigate how this compound is metabolized within the plant itself or by organisms that interact with the plant, such as herbivores or pathogens. Understanding the metabolic fate of this compound could reveal detoxification mechanisms in herbivores or breakdown pathways in the plant. nih.gov

Comparative biochemical studies could also extend to examining the effects of this compound on the biochemical processes of target organisms. For example, if this compound acts as a toxin, comparative studies could investigate its impact on key metabolic pathways or enzyme activities in susceptible versus resistant organisms.

The broader field of comparative biochemistry and metabolism in plants encompasses various aspects, including the diversification of primary and specialized metabolism, the role of specific enzymes and proteins (like pentatricopeptide repeat proteins involved in RNA metabolism), and metabolic adaptations to environmental stresses. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org Studying this compound within this framework contributes to a more comprehensive understanding of plant biochemistry and the ecological roles of plant specialized metabolites.

Data from comparative metabolic studies, such as the identification of differential metabolites or enzyme levels, can be presented in tables to highlight key findings. For instance, comparative analysis of metabolic profiles in different avocado tissues or in response to herbivory could reveal changes related to this compound synthesis or metabolism.

Example Data Table (Illustrative - based on concept, not specific search data for this compound):

| Tissue Type | Compound Concentration (µg/g Fresh Weight) | Related Enzyme Activity (Arbitrary Units) |

| Leaf | High | High |

| Fruit Pulp | Low | Low |

| Seed | Moderate | Moderate |

Comparative biochemical and metabolic studies involving this compound, especially when combined with theoretical modeling, can provide a deeper understanding of its biological function, its role in plant defense, and its interactions with other organisms.

Future Directions in Tetrahydropersin Research

Elucidation of Undefined Molecular Targets and Pathways

While persin (B1231206) and Tetrahydropersin have been shown to induce G2M cell cycle arrest and increase intracellular microtubule polymerization in cancer cells, the precise molecular targets and comprehensive pathways involved are not yet fully defined researchgate.netnih.gov. Future research should focus on employing advanced biochemical and cell biology techniques to identify the specific proteins and signaling cascades that interact with this compound. Studies on persin suggest its binding site on β-tubulin may overlap with the taxoid site, yet it might possess a unique binding location within this site, implying a need for detailed structural and binding analyses for this compound as well nih.gov. Further investigation is needed to understand how this compound's interaction with microtubules or potentially other targets leads to observed cellular effects like cell cycle arrest and apoptosis researchgate.netnih.gov. Research into other potential mechanisms of action, beyond microtubule stabilization, is also warranted, especially considering observations with synthetic analogs of persin that suggest alternative modes of action researchgate.net. Understanding the full spectrum of molecular interactions will be crucial for defining this compound's therapeutic potential and identifying potential off-target effects.

Advanced Synthetic Strategies for Novel Analog Design

The exploration of synthetic analogs of persin has indicated that modifications can lead to compounds with altered biological activities, such as inducing G1 cell cycle arrest instead of G2M arrest researchgate.net. This highlights the potential for designing novel this compound analogs with improved potency, selectivity, or modified mechanisms of action. Future research should focus on developing advanced synthetic strategies to create a diverse library of this compound derivatives. This could involve structural modifications to the aliphatic chain, the hydroxyl group, or the aromatic ring to investigate structure-activity relationships systematically researchgate.net. Techniques such as combinatorial chemistry and flow chemistry could enable the rapid synthesis and screening of a large number of analogs. The goal is to identify compounds with enhanced therapeutic profiles, potentially overcoming limitations such as stability or solubility, while also exploring novel biological activities not observed in the parent compound.

High-Throughput Screening Methodologies for Bioactivity Profiling

To efficiently explore the biological activities of this compound and its potential analogs, the development and application of high-throughput screening (HTS) methodologies are essential drugtargetreview.comnuvisan.com. HTS allows for the rapid evaluation of large libraries of compounds against various biological targets or cellular phenotypes drugtargetreview.comassay.works. Future research should aim to establish HTS assays specifically tailored to detect this compound's known activities, such as microtubule stabilization or induction of cell cycle arrest, as well as to identify novel bioactivities researchgate.netnih.gov. This could involve cell-based assays measuring cell proliferation, cell cycle progression, or cytoskeletal integrity, as well as biochemical assays targeting specific enzymes or protein-protein interactions potentially modulated by this compound. Implementing automated liquid handling systems, miniaturized assay formats (e.g., 384-well or 1536-well plates), and advanced detection technologies will significantly accelerate the discovery of potent and selective this compound derivatives nuvisan.com. HTS can also be coupled with approaches like phenotypic screening to identify compounds that induce desired cellular changes without prior knowledge of the molecular target nih.gov.

Application of Multi-Omics Approaches in Complex Biological Systems

Understanding the effects of this compound within complex biological systems requires a holistic view that can be provided by multi-omics approaches uic.edumdpi.comfrontiersin.org. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal the global biological impact of this compound treatment frontiersin.orgthermofisher.com. Future research should utilize these technologies to investigate how this compound affects gene expression, protein profiles, and metabolic pathways in relevant cell lines or model organisms frontiersin.org. This can help to confirm and expand upon identified molecular targets, uncover off-target effects, and provide insights into the cellular response mechanisms mdpi.com. For example, transcriptomics could identify genes whose expression is altered by this compound, while proteomics could pinpoint affected proteins, including potential binding partners or downstream effectors. Metabolomics could reveal changes in cellular metabolism resulting from this compound treatment nih.gov. The integration and analysis of these diverse datasets using bioinformatics tools will be crucial for building a comprehensive picture of this compound's biological activity and identifying potential biomarkers of response or resistance mdpi.comfrontiersin.org.

Computational Chemistry and Molecular Dynamics Simulations for Mechanism Refinement

Computational chemistry and molecular dynamics (MD) simulations can play a vital role in refining our understanding of this compound's interactions at the atomic level and guiding the design of new analogs mdpi.comwikipedia.org. Future research should leverage these tools to perform detailed studies of this compound's binding to its identified molecular targets, such as tubulin nih.govscience.gov. Molecular docking studies can predict binding poses and affinities, while MD simulations can provide insights into the dynamics and stability of these interactions over time mdpi.comwikipedia.org. These simulations can help to explain experimental observations, such as the microtubule-stabilizing effect, and identify key residues involved in binding nih.govscience.gov. Furthermore, computational approaches can be used to predict the physical and chemical properties of novel this compound analogs, such as solubility, permeability, and metabolic stability, before their synthesis mdpi.com. This in silico screening can prioritize the most promising candidates for synthesis and biological testing, significantly accelerating the drug discovery process mdpi.com. Advanced simulations, such as free energy calculations, can provide more accurate estimates of binding affinities mdpi.com.

Q & A

Q. What spectroscopic and chromatographic methods are essential for confirming the structural identity and purity of Tetrahydropersin?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for elucidating hydrogen and carbon environments, while High-Resolution Mass Spectrometry (HRMS) verifies molecular mass and formula. Infrared (IR) spectroscopy confirms functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity, complemented by elemental analysis. Document solvent systems, column specifications, and detection parameters to ensure reproducibility .

Q. What experimental protocols are recommended for synthesizing this compound in laboratory settings?

Answer: Synthesis typically involves multi-step organic reactions, such as acetylation of precursor alcohols followed by controlled oxidation. Key parameters include reaction temperature (maintained ±2°C), solvent purity (HPLC-grade), and catalyst ratios. Purification via column chromatography (e.g., silica gel, gradient elution) is standard. Detailed protocols must specify stoichiometry, reaction monitoring (TLC/Rf values), and yield calculation methods. Characterize intermediates and final products using NMR and HRMS .

Q. Which databases provide authoritative structural and physicochemical data for this compound?

Answer: The LIPID MAPS Structure Database (LMSD) offers curated data, including systematic nomenclature (2-hydroxy-4-oxohenicosyl acetate), exact mass (384.32396 g/mol), and 3D conformational models. Peer-reviewed journals and repositories like Beilstein Journal of Organic Chemistry provide validated spectral data and synthetic pathways. Avoid unverified commercial databases .

Q. How should researchers document experimental procedures to ensure reproducibility in this compound studies?

Answer: Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry): describe reaction setups (equipment, inert gas use), solvent/reagent sources, and purification techniques. Report yields as mass/percentage with error margins. For known compounds, cite literature protocols; for novel derivatives, provide full characterization (NMR, HRMS, elemental analysis). Include raw data in supplementary materials .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?

Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Validate findings using orthogonal methods: in vitro enzyme inhibition assays followed by in vivo pharmacokinetic profiling. Apply statistical rigor (e.g., ANOVA with Tukey’s post-hoc test) and report confidence intervals. Cross-reference with structural analogs to isolate structure-activity relationships .

Q. How can computational modeling enhance the study of this compound’s metabolic pathways?

Answer: Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to metabolic enzymes like cytochrome P450. Quantitative Structure-Activity Relationship (QSAR) models identify metabolic hotspots. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling. Ensure force field parameters and solvation models align with experimental conditions .

Q. What experimental designs optimize dose-response studies for this compound in complex biological systems?

Answer: Use factorial designs to account for variables (dose, exposure duration, cell type). Implement logarithmic dose increments (e.g., 0.1–100 µM) with triplicate measurements. Include positive/negative controls and blinded analysis. Fit data to nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Report effect sizes and statistical power calculations .

Q. How should researchers address stability challenges when testing this compound under physiological conditions?

Answer: Conduct forced degradation studies: expose the compound to varied pH (1–13), temperatures (4–37°C), and light conditions. Monitor stability via HPLC at timed intervals. Use stability-indicating methods (e.g., diode-array detection for degradation products). For in vivo applications, employ formulation strategies (liposomes, cyclodextrins) to enhance half-life .

Q. What frameworks guide hypothesis-driven research on this compound’s mechanism of action?

Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate questions. Use PICO (Population: cell lines; Intervention: compound concentration; Comparison: controls; Outcome: inhibition) for clinical relevance. Align hypotheses with literature gaps identified via systematic reviews .

Q. How can researchers ensure ethical and rigorous reporting in this compound studies?

Answer: Adhere to FAIR data principles: ensure datasets are Findable, Accessible, Interoperable, and Reusable. Disclose conflicts of interest and funding sources. Use plagiarism-check software for manuscripts. Archive raw spectra, chromatograms, and statistical code in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.